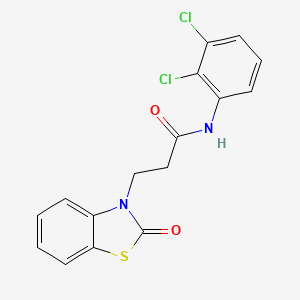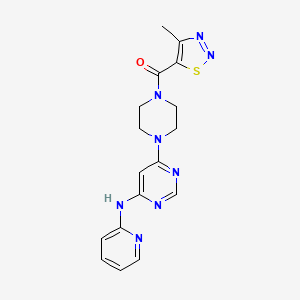
(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound contains several functional groups including a thiadiazole ring, a pyrimidine ring, and a piperazine ring. Thiadiazole derivatives have been studied for their potential anticancer activity . They are known to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined using techniques such as NMR spectroscopy .Scientific Research Applications
I have conducted a search and found several scientific research applications for the compound (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone. Below are six unique applications, each with its own detailed section:
Antimicrobial Activity
This compound has been studied for its potential to combat various microbial infections. Derivatives of 4-methyl-1,2,3-thiadiazole have shown significant antimicrobial activity .
Anticancer Properties
The thiadiazole scaffold is known to possess anticancer activities. Research on similar compounds has indicated potential in targeting cancer cells .
Antidiabetic Effects
Compounds with a thiadiazole structure have been associated with antidiabetic properties, offering a possible avenue for diabetes treatment .
Antihypertensive Application
The same scaffold has been linked to antihypertensive effects, which could be beneficial in managing high blood pressure .
Anti-inflammatory Uses
Derivatives of thiadiazole have demonstrated anti-inflammatory effects, comparable to standard drugs like indomethacin .
Antiviral Capabilities
Thiadiazole derivatives also exhibit antiviral activities, which could be crucial in the development of new antiviral drugs .
Mechanism of Action
Target of Action
The primary target of this compound is pyruvate kinase , an enzyme that plays a crucial role in glycolysis . By inhibiting this enzyme, the compound can disrupt the energy production process in cells .
Mode of Action
The compound interacts with its target, pyruvate kinase, by binding to its active site and inhibiting its enzymatic activity . This inhibition disrupts the conversion of phosphoenolpyruvate to pyruvate, a key step in the glycolysis pathway .
Biochemical Pathways
The compound affects the glycolysis pathway by inhibiting pyruvate kinase . This inhibition disrupts the final step of glycolysis, preventing the production of pyruvate and ATP. The downstream effects of this disruption can include decreased energy production and potentially cell death, particularly in cells that rely heavily on glycolysis for energy .
Pharmacokinetics
This suggests that the compound may have good bioavailability and can cross cellular membranes to interact with its targets .
Result of Action
The inhibition of pyruvate kinase by this compound can lead to decreased energy production in cells, potentially leading to cell death . This makes the compound potentially useful as a fungicide and for the treatment of cancer, as cancer cells often rely heavily on glycolysis for energy .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances, such as other drugs or chemicals, can potentially interact with the compound and affect its action .
Future Directions
properties
IUPAC Name |
(4-methylthiadiazol-5-yl)-[4-[6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N8OS/c1-12-16(27-23-22-12)17(26)25-8-6-24(7-9-25)15-10-14(19-11-20-15)21-13-4-2-3-5-18-13/h2-5,10-11H,6-9H2,1H3,(H,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUMSSLRDURTGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)NC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N8OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(tert-butyl)-N-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}benzenecarboxamide](/img/structure/B2991463.png)
![N-(3-chlorophenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2991465.png)
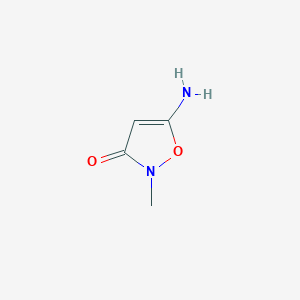
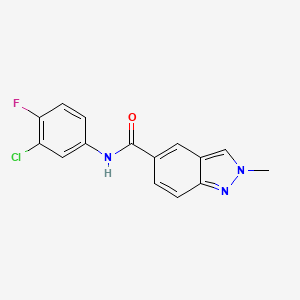
![1-(4-Fluorophenyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2991472.png)
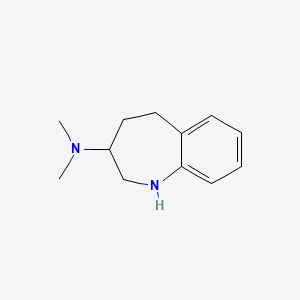
![Methyl 2-[(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]acetate](/img/structure/B2991474.png)
![2-Methoxyethyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2991475.png)
![4-hydroxy-2-oxo-N'-[(1E)-(2-phenoxyphenyl)methylidene]-1-azatricyclo[7.3.1.0^{5,13}]trideca-3,5(13),6,8-tetraene-3-carbohydrazide](/img/structure/B2991476.png)

![3-benzyl-8-(4-ethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2991478.png)
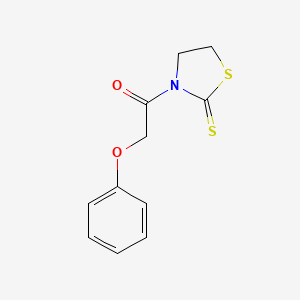
![4-[[(2,5-dimethylphenyl)sulfonylamino]methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B2991480.png)
